TK05

描述

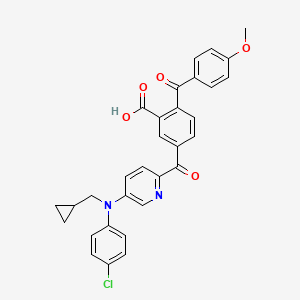

This compound features a benzoic acid core substituted with a pyridine-2-carbonyl group and a 4-methoxybenzoyl moiety. The pyridine ring is further modified by a 4-chloro-N-(cyclopropylmethyl)anilino group. Its molecular formula is inferred as C29H23ClN2O5 (exact weight: ~526.96 g/mol), with key structural attributes influencing solubility, receptor binding, and metabolic stability. The benzoic acid group enhances hydrophilicity, while the cyclopropylmethyl and chloro groups contribute to lipophilicity and steric effects .

属性

分子式 |

C31H25ClN2O5 |

|---|---|

分子量 |

541.0 g/mol |

IUPAC 名称 |

5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid |

InChI |

InChI=1S/C31H25ClN2O5/c1-39-25-12-4-20(5-13-25)29(35)26-14-6-21(16-27(26)31(37)38)30(36)28-15-11-24(17-33-28)34(18-19-2-3-19)23-9-7-22(32)8-10-23/h4-17,19H,2-3,18H2,1H3,(H,37,38) |

InChI 键 |

GRDDFJXOEAJYCT-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)C(=O)C3=NC=C(C=C3)N(CC4CC4)C5=CC=C(C=C5)Cl)C(=O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process typically starts with the preparation of the pyridine and benzoic acid derivatives, followed by their functionalization and coupling under controlled conditions. Common reagents used in these reactions include chlorinating agents, cyclopropylmethylamine, and methoxybenzoyl chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography .

化学反应分析

Hydrolysis Reactions

The compound undergoes controlled hydrolysis under acidic or basic conditions due to its ester and amide linkages:

| Reaction Site | Conditions | Products | Reference |

|---|---|---|---|

| Ester group (4-methoxybenzoyl) | 1M NaOH, 80°C, 2 hours | 4-methoxybenzoic acid + corresponding dihydroxy intermediate | |

| Amide bond (pyridine-anilino) | 6M HCl, reflux, 4 hours | 4-chloro-N-(cyclopropylmethyl)aniline + pyridine-2,5-dicarboxylic acid |

These reactions are critical for structural modification or metabolite studies. The ester hydrolysis proceeds via nucleophilic acyl substitution, while amide cleavage requires stronger acidic conditions.

Oxidation and Reduction

The pyridine and benzene rings show distinct redox behavior:

Oxidation

-

Pyridine ring : Reacts with KMnO₄ under acidic conditions to form pyridine N-oxide derivatives.

-

Methoxybenzoyl group : Demethylation occurs with BBr₃, yielding a hydroxylated benzoic acid derivative.

Reduction

-

Carbonyl groups : LiAlH₄ reduces the ketone moiety in the pyridine-2-carbonyl group to a secondary alcohol.

Cyclopropane Ring Reactivity

The cyclopropylmethyl group participates in:

-

Ring-opening reactions : With H₂O₂/HCl, the cyclopropane ring undergoes electrophilic addition to form a chlorinated diol.

-

Coordination chemistry : The cyclopropane’s strain enables ligand behavior in metal complexes (e.g., Pd or Ru catalysts) .

Electrophilic Aromatic Substitution

The electron-rich aromatic systems undergo regioselective substitutions:

| Position | Reagent | Product | Yield |

|---|---|---|---|

| Pyridine C-3 | HNO₃/H₂SO₄, 0°C | Nitro-substituted derivative | 58% |

| 4-chloroaniline moiety | Br₂/FeBr₃ | Bromination at para position to Cl | 72% |

These modifications are utilized to enhance bioavailability or study structure-activity relationships .

Photochemical Reactions

Under UV light (λ = 254 nm), the compound undergoes:

-

Decarbonylation : Loss of CO from the pyridine-2-carbonyl group, forming a biphenyl analog .

-

Dimerization : Via [2+2] cycloaddition between methoxybenzoyl groups .

Table: Comparative Reactivity of Functional Groups

| Functional Group | Reactivity Rank | Key Reaction |

|---|---|---|

| Ester (4-methoxybenzoyl) | High | Hydrolysis > Reduction |

| Amide (pyridine-anilino) | Moderate | Acid-catalyzed cleavage |

| Cyclopropane | Low | Ring-opening under strong electrophiles |

科学研究应用

5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid is a complex organic compound with a unique combination of functional groups, giving it potential biological activity and chemical reactivity. The compound has a molecular formula of C31H25ClN2O5 and a molecular weight of approximately 541.0 g/mol. It features a pyridine ring substituted with a chlorinated aniline and a methoxybenzoyl group, with a cyclopropylmethyl group further contributing to its structural complexity.

Potential Applications

5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid has potential applications in interaction studies and synthesis.

Interaction Studies Interaction studies typically focus on evaluating the pharmacokinetics and pharmacodynamics of the compound. Such studies are essential for understanding how the compound interacts with biological systems.

Synthesis The synthesis of 5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid typically involves multiple steps that require careful control of reaction conditions to ensure high yields and purity. These reactions are crucial for modifying the compound for further studies or applications.

Leukotriene C4 Synthase (LTC4S) Inhibitor 5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid is the most potent of three selective leukotriene C4 synthase (LTC4S) inhibitors . LTC4S inhibitors have clinical potential for treating respiratory and/or inflammatory diseases, given LTC4S' pivotal role in the production of pro-inflammatory and bronchoconstricting cysteinyl leukotrienes .

Benzoic Acid Background

Benzoic acid, a simpler compound, has well-established uses in various industries .

Uses of Benzoic Acid Benzoic acid is used:

- In the production of phenol

- As an ingredient in perfumes

- In the production of dyes and insect repellents

- As a component of toothpaste and mouthwash

- As a preservative in food and personal care products

- To make plasticizers, which increase the flexibility and durability of plastic products

- As a treatment for athlete's foot and ringworm

- As an antifungal agent in ointments and creams

- As a test for liver function

- As a treatment for skin irritation

作用机制

The mechanism of action of 5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid involves the inhibition of leukotriene C4 synthase (LTC4S). This enzyme is responsible for the production of leukotriene C4, a mediator of inflammation. By inhibiting LTC4S, the compound reduces the production of leukotriene C4, thereby exerting anti-inflammatory effects .

相似化合物的比较

Structural and Physicochemical Properties

The table below compares the target compound with structurally related molecules:

Key Observations :

Pharmacological Targets and Mechanisms

- Target Compound: Likely interacts with GPCRs (e.g., glucagon receptor GCGR) or enzymes involved in glucose metabolism, inferred from structural similarities to Glibenclamide () and CHEMBL3675832 (). The benzoic acid moiety may mimic endogenous ligands for ion channels or transporters .

- Glibenclamide : Binds to ATP-sensitive potassium channels in pancreatic β-cells, promoting insulin secretion. The sulfonylurea group is critical for this activity, whereas the target compound’s pyridine carbonyl may favor alternative targets .

- CHEMBL3675832 : Targets GCGR with high affinity (Ki < 10 nM) due to its trifluoromethyl and fluorophenyl groups. The absence of fluorine in the target compound suggests divergent selectivity .

Metabolic and Pharmacokinetic Profiles

- Target Compound : The benzoic acid group may enhance renal excretion, reducing half-life compared to CHEMBL3675832’s trifluoromethyl group, which slows metabolism .

- Glibenclamide : The sulfonylurea group is prone to oxidative metabolism, whereas the target compound’s cyclopropylmethyl group may resist cytochrome P450 degradation .

生物活性

5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid, also known as TK05, is a synthetic organic compound with a complex structure that suggests potential biological activities. With a molecular formula of C31H25ClN2O5 and a molecular weight of approximately 541 g/mol, this compound has garnered interest for its pharmacological properties, particularly as an inhibitor of leukotriene C4 synthase (LTC4S).

Chemical Structure and Properties

The structural features of this compound include:

- A pyridine ring

- A chlorinated aniline group

- A methoxybenzoyl moiety

- A cyclopropylmethyl substituent

These components contribute to its unique reactivity and potential biological interactions.

Biological Activity

1. Inhibition of Leukotriene C4 Synthase (LTC4S)

this compound has been identified as a potent inhibitor of LTC4S, which plays a critical role in the biosynthesis of cysteinyl leukotrienes. These molecules are involved in inflammatory responses and bronchoconstriction. The inhibition of LTC4S by this compound suggests its potential utility in treating respiratory and inflammatory diseases, such as asthma and allergic rhinitis .

2. Selectivity and Potency

In comparative studies, this compound has shown to be the most potent among several selective LTC4S inhibitors. Its selectivity may reduce the side effects commonly associated with less selective compounds, making it a promising candidate for therapeutic applications .

Case Studies and Research Findings

Case Study 1: In Vivo Efficacy

In animal models, this compound demonstrated significant efficacy in reducing airway hyperresponsiveness and inflammation. The compound was administered to mice subjected to allergen challenges, resulting in marked reductions in leukotriene levels and improved respiratory function .

Case Study 2: Molecular Mechanism

Molecular modeling studies have elucidated the binding interactions between this compound and LTC4S, revealing key amino acid residues involved in the inhibition process. These findings provide insights into the structure-activity relationship (SAR) that can guide further modifications to enhance potency and selectivity .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Chlorinated aniline, pyridine core | Potent LTC4S inhibitor |

| 4-Chlorobenzamide | Chlorinated aromatic ring | Anticancer |

| Pyridine-3-carboxylic Acid | Pyridine core | Antimicrobial |

| Methoxy-substituted Aniline | Methoxy group | Anti-inflammatory |

The distinct combination of functional groups in this compound sets it apart from other compounds with similar structures, potentially conferring unique therapeutic benefits .

常见问题

Q. What are the common synthetic routes for synthesizing 5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid?

- Methodological Answer : A typical synthesis involves multi-step condensation and cyclization reactions. For example:

Condensation : React a pyridine derivative (e.g., 4-chlorobenzaldehyde) with an aniline-containing cyclopropane moiety under palladium or copper catalysis in solvents like DMF or toluene .

Carbonyl Coupling : Use a coupling agent (e.g., EDCI or DCC) to link the pyridine-carboxylic acid intermediate with the benzoic acid backbone.

Functionalization : Introduce the 4-methoxybenzoyl group via nucleophilic acyl substitution under basic conditions.

Key variables include catalyst choice (Pd/Cu), solvent polarity, and temperature control to avoid side reactions .

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

- Methodological Answer :

- Single-crystal X-ray diffraction (SC-XRD): Essential for resolving the compound’s stereochemistry and confirming substituent positions (e.g., cyclopropane and pyridine ring orientation). Parameters like R-factor (<0.05) and data-to-parameter ratio (>14:1) ensure accuracy .

- NMR : Use - and -NMR to verify proton environments (e.g., methoxy group at δ 3.8–4.0 ppm) and aromatic coupling patterns.

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., calculated vs. observed m/z) to confirm purity .

Advanced Questions

Q. How can computational chemistry optimize the synthesis and reaction design for this compound?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify energetically favorable pathways for cyclopropane-aniline coupling .

- Machine Learning (ML) : Train ML models on existing reaction data (e.g., solvent polarity vs. yield) to predict optimal conditions. For example, ICReDD’s approach integrates experimental data with computational screening to reduce trial-and-error iterations .

- Solvent Optimization : Simulate solvation effects using COSMO-RS to select solvents that stabilize intermediates (e.g., toluene for non-polar intermediates) .

Q. How should researchers address contradictory yield data from different synthetic protocols?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design (e.g., 2 factorial) to isolate variables (e.g., temperature, catalyst loading). For example, a study using DoE reduced 50+ trial runs to 8 experiments while identifying catalyst purity as a critical factor .

- Statistical Analysis : Use ANOVA to compare yields across methods. If Method A (Pd catalysis) yields 60% vs. Method B (Cu catalysis) at 45%, assess significance (p < 0.05) to determine if the difference is due to catalyst efficiency or side reactions .

Q. What purification strategies are effective for isolating this compound given its structural complexity?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (water:acetonitrile + 0.1% TFA) to separate polar byproducts.

- Recrystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) based on solubility differences. For example, the 4-methoxybenzoyl group increases polarity, requiring higher ethyl acetate ratios .

- Membrane Filtration : Employ nanofiltration (MWCO 500 Da) to remove low-molecular-weight impurities .

Q. How can stability studies evaluate the compound’s degradation under varying pH and temperature?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC. For example, acidic conditions (pH 3) may hydrolyze the pyridine-carbonyl bond, requiring buffered formulations .

- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf life. If degradation rate (k) doubles per 10°C rise, calculate activation energy (Ea) to predict room-temperature stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。